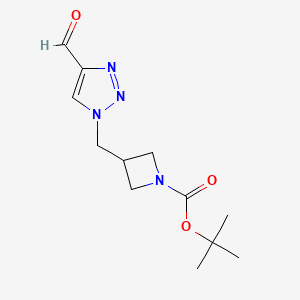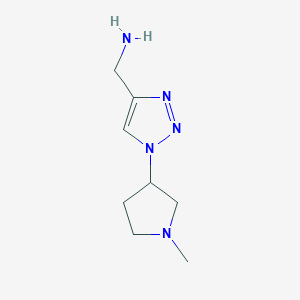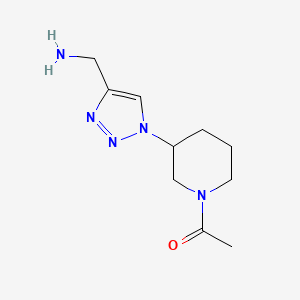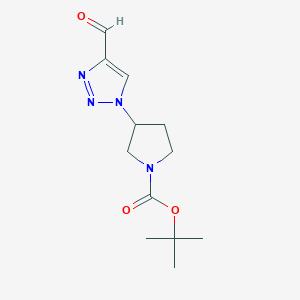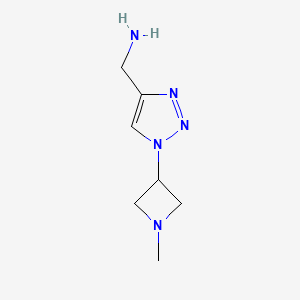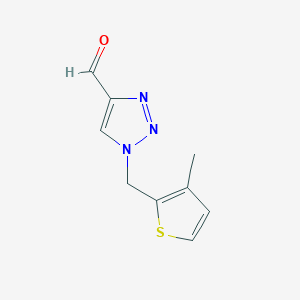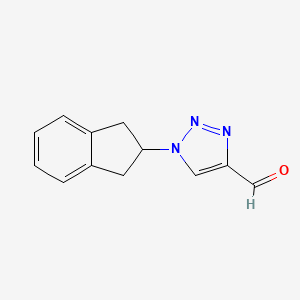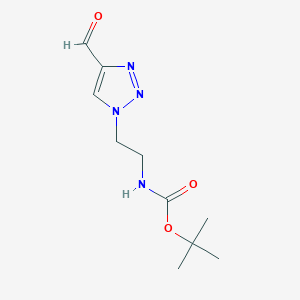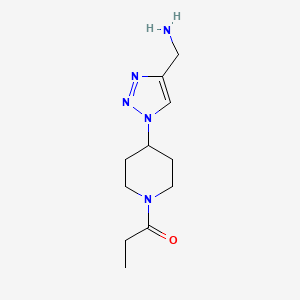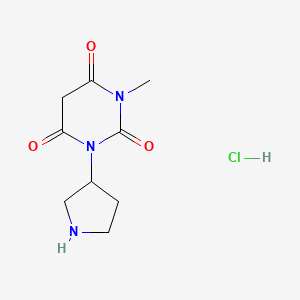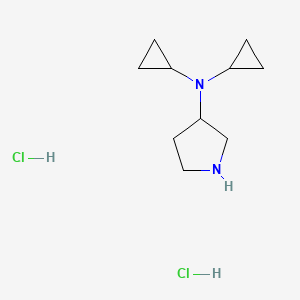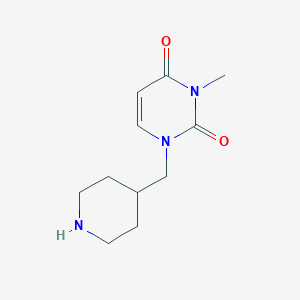![molecular formula C11H12ClN5 B1481353 6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine CAS No. 2097996-85-3](/img/structure/B1481353.png)
6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine
描述
6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H12ClN5 and its molecular weight is 249.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
- The primary target of this compound is likely a specific protein or enzyme within the cell. Unfortunately, I couldn’t find specific information on the exact target for this particular compound. However, given its structural features (including the imidazo[1,2-a]pyrazine scaffold), it may interact with kinases, receptors, or other cellular proteins involved in signaling pathways .
- The compound’s downstream effects depend on the specific target. For instance:
Target of Action
Biochemical Pathways
生化分析
Biochemical Properties
6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as xanthine oxidase . The interaction with xanthine oxidase leads to the production of reactive oxygen species, which can have various downstream effects on cellular processes. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in cellular metabolism and signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of key signaling molecules, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage. Furthermore, this compound can impact cellular proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. For example, its interaction with xanthine oxidase leads to the inhibition of the enzyme’s activity, resulting in reduced production of uric acid and reactive oxygen species . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in oxidative stress response, inflammation, and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, particularly in pathways related to oxidative stress and inflammation. These findings highlight the potential of this compound for therapeutic applications, especially in chronic conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, including cellular damage and apoptosis. These dose-dependent effects are crucial for determining the therapeutic window and safety profile of this compound. Animal studies have also revealed threshold effects, where a certain dosage is required to achieve significant biological activity without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation . This compound interacts with enzymes such as xanthine oxidase, leading to the modulation of metabolic flux and metabolite levels. By inhibiting xanthine oxidase, this compound reduces the production of uric acid and reactive oxygen species, thereby influencing the overall metabolic balance within the cell. Additionally, this compound can affect the levels of other metabolites, such as antioxidants, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its affinity for different cell types and its ability to cross cellular barriers.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress and inflammation. Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals. These localization patterns are essential for understanding the precise mechanisms by which this compound exerts its biochemical effects.
属性
IUPAC Name |
6-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5/c12-9-6-15-11-7-16(3-4-17(9)11)10-2-1-8(13)5-14-10/h1-2,5-6H,3-4,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEFMZBTQGHUFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1C3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


